molecular formula C17H16N2S B8599637 4-[2-(1-Phenylethyl)-1,3-thiazol-4-yl]aniline

4-[2-(1-Phenylethyl)-1,3-thiazol-4-yl]aniline

Cat. No. B8599637
M. Wt: 280.4 g/mol
InChI Key: OWFOAAFVEJEFME-UHFFFAOYSA-N
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Patent
US07294640B2

Procedure details

4-(4-nitrophenyl)-2-(1-phenylethyl)-1,3-thiazole (1-5, 0.13 g, 0.42 mmol) was dissolved in anhydrous MeOH (5.0 mL) and deoxygenated under vacuum. 10% Pd/C (0.02 g) was added and the reaction was purged with an H2 baloon. The vigorously stirred reaction was kept under H2 for 12 h, and then filtered through celite. The reaction was then concentrated and subjected to reverse phase HPLC (C-8, 5-95% MeOH—H2O w/0.1% TFA) to provide pure 4-[2-(1-phenylethyl)-1,3-thiazol-4-yl]aniline (4-1). 1H NMR (300 MHz, CDCl3) δ 8.20 (d, J=8.6 Hz, 2H), 7.71 (s, 1H), 7.38 (d, J=8.7 Hz, 2H), 7.34 (d, J=7.8 Hz, 2H), 7.32 (dd, J=7.8, 7.3 Hz, 2H), 7.24 (dd, J=7.3, 7.1 Hz, 1H), 5.01 (br s, 2H), 4.52 (q, J=7.1 Hz, 1H), 1.79 (d, J=7.1 Hz, 3H); MS 281.0 found 281.4 (M+H+) required.
Name
4-(4-nitrophenyl)-2-(1-phenylethyl)-1,3-thiazole
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[N:11]=[C:12]([CH:15]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH3:16])[S:13][CH:14]=2)=[CH:6][CH:5]=1)([O-])=O>CO>[C:17]1([CH:15]([C:12]2[S:13][CH:14]=[C:10]([C:7]3[CH:6]=[CH:5][C:4]([NH2:1])=[CH:9][CH:8]=3)[N:11]=2)[CH3:16])[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
4-(4-nitrophenyl)-2-(1-phenylethyl)-1,3-thiazole
Quantity
0.13 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1N=C(SC1)C(C)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
deoxygenated under vacuum
ADDITION
Type
ADDITION
Details
10% Pd/C (0.02 g) was added
CUSTOM
Type
CUSTOM
Details
the reaction was purged with an H2 baloon
CUSTOM
Type
CUSTOM
Details
The vigorously stirred reaction
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)C=1SC=C(N1)C1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.